molecular formula C11H17N5 B11887355 N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11887355
M. Wt: 219.29 g/mol
InChI Key: SABSZMWAVMHQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-purity chemical compound offered for research applications. This molecule features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a versatile core structure recognized as a privileged scaffold in medicinal chemistry due to its resemblance to purine bases . This scaffold is of significant interest in drug discovery, particularly for developing targeted anticancer agents . Compounds based on this structure have demonstrated the ability to interact with a variety of kinase targets, including epidermal growth factor receptor (EGFR), Src kinase, and cyclin-dependent kinases, which are critical pathways in cellular proliferation and survival . As a derivative of this scaffold, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules. It is also a candidate for use in biological screening campaigns to explore new therapeutic opportunities. Researchers can utilize this compound to develop novel inhibitors for the study of kinase signaling pathways and their roles in disease pathologies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-butyl-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3

InChI Key

SABSZMWAVMHQAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

Preparation Methods

Vilsmeier Amidination and Heterocyclization

A one-flask protocol developed by Lee et al. (2017) enables efficient core formation via sequential Vilsmeier amidination and heterocyclization. Starting with 5-aminopyrazoles (e.g., 5-amino-1,3-diphenylpyrazole), treatment with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generates a Vilsmeier reagent in situ. This reagent facilitates amidination and imination reactions, yielding 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediates. Subsequent addition of hexamethyldisilazane (HMDS) induces intermolecular heterocyclization, producing pyrazolo[3,4-d]pyrimidines in yields up to 91%.

Key Reaction Conditions

  • Solvent: DMF (optimal for Vilsmeier reagent formation)

  • Temperature: 60°C for amidination, 70–80°C for cyclization

  • Reagents: PBr₃ (3.0 equiv), HMDS (3.0 equiv)

This method’s scalability and minimal intermediate isolation make it industrially viable, particularly for introducing substituents at the N1 position early in the synthesis.

Urea Fusion and Chlorination

An alternative route involves urea fusion followed by chlorination. 5-Aminopyrazole-4-carbonitrile derivatives undergo partial hydrolysis to carboxamides, which cyclize with urea under thermal conditions to form pyrazolo[3,4-d]pyrimidine-diones. Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces hydroxyl groups with chlorides, yielding 4,6-dichloro intermediates. While this approach provides access to halogenated precursors for further functionalization, it requires harsh conditions and multiple purification steps.

Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

N1-Methylation Strategies

Introducing the methyl group at the N1 position is critical for regioselective synthesis. Patel et al. (1960) demonstrated that methylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the pyrazole nitrogen. This step typically occurs early in the synthesis to avoid competing reactions at the N4 amine.

Representative Procedure

  • Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv) in anhydrous DMF.

  • Add methyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 50°C for 12 hours under nitrogen.

  • Isolate N1-methyl derivative via column chromatography (70–85% yield).

N4-Alkylation and Amination

The N4 position undergoes sequential alkylation to introduce the butyl and methyl groups. A two-step process is employed to avoid over-alkylation:

Step 1: Butylation

4-Chloro intermediates (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) react with n-butylamine in the presence of a palladium catalyst. Wang et al. (2022) optimized this Suzuki-type coupling, achieving 80–90% yields under mild conditions.

Step 2: N-Methylation

The resulting N4-butylamine is methylated using dimethyl sulfate or methyl triflate. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity in nonpolar solvents like toluene.

Optimized Conditions for N4-Methylation

  • Reagent: Methyl triflate (1.5 equiv)

  • Base: DBU (1,8-diazabicycloundec-7-ene)

  • Solvent: Toluene, 80°C, 6 hours

  • Yield: 88%

Industrial-Scale Synthesis: Patent Insights

A patented method for analogous compounds (e.g., ibrutinib intermediates) highlights the importance of cost-effective reagents and streamlined processes. Key adaptations for this compound include:

  • One-Pot Alkylation: Combining butylamine and methylating agents in a single reactor to reduce purification steps.

  • Catalytic Recycling: Using immobilized Pd catalysts for Suzuki couplings to minimize metal leaching.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: Distinct singlet for N1-CH₃ (δ 3.45 ppm) and multiplet for N4-butyl (δ 0.90–1.60 ppm).

  • MS (ESI+): Molecular ion peak at m/z 206.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Alkylation

Competing alkylation at the pyrimidine nitrogen is mitigated by steric hindrance from the N1-methyl group. Computational studies suggest the N4 site is 8–10 kcal/mol more nucleophilic than N7 in the pyrimidine ring.

Purification Strategies

Silica gel chromatography remains the standard for isolating intermediates. Recent advances in continuous-flow chromatography improve throughput for industrial applications .

Chemical Reactions Analysis

Vilsmeier Amidination and Heterocyclization

A one-flask synthesis method enables the formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles :

  • Vilsmeier Reagent Formation : N,N-dimethylformamide (DMF) reacts with PBr₃ to generate a reactive intermediate.

  • Amidination : 5-aminopyrazole reacts with the Vilsmeier species to form a formamidine intermediate.

  • Heterocyclization : Hexamethyldisilazane (HMDS) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine scaffold .

Nucleophilic Substitution

The amine groups participate in substitution reactions. For example:

  • Reaction with alkyl halides under basic conditions to form quaternary ammonium derivatives.

Stepwise Pathway for Heterocyclization

The PMC study outlines the following mechanism :

  • Vilsmeier Intermediate : DMF + PBr₃ → [DMF-PBr₃]⁺ complex.

  • Amidination : Attack of 5-aminopyrazole on the electrophilic formamidinium ion.

  • Imination : Formation of 4-(iminomethyl)pyrazole intermediate.

  • Cyclization : HMDS mediates deprotonation and ring closure, forming the pyrazolo[3,4-d]pyrimidine structure.

Solvent and Reagent Effects

Reaction efficiency varies with solvents and reagents, as demonstrated in the PMC study :

Amide Solvent Reaction Time (h) Temperature (°C) Yield (%)
DMF1.0–2.06078
N,N-Diethylformamide (DEF)2.0–3.06065
Piperidine-1-carbaldehyde3.0–4.06052

Key Observations :

  • DMF provides optimal yield due to its polarity and compatibility with PBr₃.

  • Bulkier amides (e.g., piperidine derivatives) reduce yields due to steric hindrance .

Functionalization Reactions

The compound undergoes further modifications:

  • Oxidation : Forms N-oxide derivatives using H₂O₂ or KMnO₄.

  • Reduction : Sodium borohydride reduces imine bonds in intermediates.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (e.g., THF) to enhance reactivity.

  • Byproduct Formation : Controlled stoichiometry of PBr₃ and HMDS minimizes undesired side reactions .

Scientific Research Applications

Structural Representation

The compound's structure can be represented as follows:

InChI InChI 1 C11H17N5 c1 4 5 6 15 2 10 9 7 14 16 3 11 9 13 8 12 10 h7 8H 4 6H2 1 3H3\text{InChI }\text{InChI 1 C11H17N5 c1 4 5 6 15 2 10 9 7 14 16 3 11 9 13 8 12 10 h7 8H 4 6H2 1 3H3}

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that N-butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed promising activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis, making it a candidate for antibiotic development .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells. Specific modifications to the N-butyl-N,1-dimethyl structure have enhanced its efficacy against different cancer cell lines .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes linked to disease states. For example, it has been identified as a potential inhibitor of certain kinases involved in cancer progression .

Study 1: Synthesis and Biological Evaluation

A study conducted by Devarakonda et al. synthesized novel derivatives of this compound and evaluated their biological activities. The results indicated that several synthesized compounds exhibited enhanced antimicrobial and anticancer activities compared to the parent compound .

Study 2: Structure–Activity Relationship

In another investigation focusing on structure–activity relationships (SAR), modifications to the pyrazolo[3,4-d]pyrimidine core were found to significantly affect biological activity. The study highlighted how varying substituents on the nitrogen atoms influenced both antimicrobial and anticancer efficacy .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
Modified Derivative AHighModerateYes
Modified Derivative BLowHighNo

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological features of N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related analogs:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Biological Activity/Toxicity Reference ID
This compound C₉H₁₄N₅ N1-methyl, N4-butyl Likely synthesized via nucleophilic substitution or Buchwald-Hartwig amination Inferred kinase inhibition (analogous to BTK/PKC inhibitors)
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6) C₇H₉N₅ N1-methyl, N4-methyl Prepared via direct methylation of pyrazolopyrimidine core Potential scaffold for nitric oxide synthase inhibitors; lower lipophilicity vs. butyl analog
N-Butyl-1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[...]-4-amine C₁₈H₂₂ClN₅ N4-butyl, N4-ethyl, C1-(3-chloro-4-MePh) Multi-step synthesis involving aryl halide coupling Higher molecular weight (343.86 g/mol) suggests enhanced target affinity but reduced solubility
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 3a) C₁₆H₁₄N₅ N1-phenyl, N4-phenyl, C3-methyl Refluxed with primary amine in toluene/acetic acid LD₅₀ = 1332.2 mg/kg (mice); safer profile due to aromatic substituents
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[...]-4-amine (1NA-PP1) C₁₈H₂₀N₅ N1-tert-butyl, C3-naphthyl Mitsunobu reaction or iodination followed by coupling Selective PKC inhibitor (IC₅₀ < 1 μM); bulky groups enhance selectivity
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine C₁₂H₁₂N₅ N1-methyl, N4-benzyl Not explicitly described; likely via benzylamine substitution Mutagenic in Ames test; moderate carcinogenic risk

Structural and Functional Insights

  • Bulky aryl groups (e.g., naphthyl in 1NA-PP1) improve target selectivity but may reduce solubility .
  • Toxicity Profiles : Aromatic substituents (e.g., phenyl in Compound 3a) correlate with safer LD₅₀ values (>1000 mg/kg), while benzyl groups introduce mutagenicity risks .
  • Synthetic Accessibility: Iodination (e.g., ) and Mitsunobu reactions () are common for introducing diverse substituents, enabling rapid diversification of the pyrazolopyrimidine core .

Biological Activity

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a butyl group and dimethyl substitutions. Its molecular formula is C11H17N5C_{11}H_{17}N_{5} with a molecular weight of 219.29 g/mol. The structural representation is as follows:

  • SMILES : n1c2c(c(nc1)N(CCCC)C)cnn2C
  • InChIKey : SABSZMWAVMHQAL-UHFFFAOYSA-N

This compound primarily acts as a CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The inhibition of CDK2/cyclin A2 by this compound suggests its potential as an anti-cancer agent .

Anticancer Activity

In various studies, this compound has shown promising results against different cancer types. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines using the MTT assay to determine half-maximal cytotoxic concentrations (CC50). Results indicated that it effectively reduced cell viability in a dose-dependent manner .
Cell LineCC50 (µM)Reference Drug
MCF-7155-Fluorouracil
HCT-11612Cisplatin

Antibacterial and Antifungal Activities

Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have also exhibited antibacterial and antifungal activities. Research indicates that modifications to the pyrazolo ring can enhance these properties .

Molecular Modeling Studies

Molecular docking studies have been conducted to explore the interaction between this compound and its target proteins. These studies provide insights into binding affinities and selectivity towards CDK2, which are crucial for optimizing pharmacological profiles .

Q & A

Basic: What are the key synthetic strategies for preparing N-butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis of alkyl-substituted pyrazolo[3,4-d]pyrimidines typically involves alkylation of the pyrimidine core. For example, Ogurtsov and Rakitin (2021) synthesized a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, by reacting the parent pyrazolopyrimidine with chloromethylating agents in dry acetonitrile, followed by purification via recrystallization . Adapting this method, N-butyl substitution could be achieved using n-butyl halides under similar conditions. Key steps include:

  • Alkylation : Reacting the pyrazolopyrimidine precursor with n-butyl bromide in a polar aprotic solvent (e.g., acetonitrile) at reflux.
  • Purification : Isolation via solvent evaporation, followed by recrystallization from acetonitrile or ethanol to remove unreacted reagents.
  • Characterization : Confirm regioselectivity using 1H NMR^1 \text{H NMR} (e.g., singlet at ~3.14 ppm for N-methyl groups) and 13C NMR^{13} \text{C NMR} .

Advanced: How can regioselectivity challenges in N-alkylation be resolved during synthesis?

Methodological Answer:
Regioselectivity in N-alkylation is influenced by steric and electronic factors. For pyrazolo[3,4-d]pyrimidines, the N1 position is typically more reactive due to lower steric hindrance. However, competing alkylation at other nitrogen sites (e.g., N4) can occur. To address this:

  • Reaction Optimization : Use bulky bases (e.g., DBU) to deprotonate the preferred N1 position selectively .
  • Monitoring : Track reaction progress via TLC or LC-MS to detect intermediate byproducts.
  • X-ray Diffraction : Resolve structural ambiguities by confirming the alkylation site via single-crystal X-ray analysis, as demonstrated for 6-(chloromethyl)-N,1-dimethyl derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR} : Identify substituent environments (e.g., N-methyl singlets at ~3.1–4.0 ppm and butyl chain protons at 0.8–1.6 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated for C11H17N5\text{C}_{11}\text{H}_{17}\text{N}_5: 219.1485 Da).
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar pyrazolopyrimidines?

Methodological Answer:
Contradictions may arise from subtle structural variations (e.g., substituent positioning or stereochemistry). To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing N-butyl with smaller/larger alkyl groups) and test activity in standardized assays (e.g., kinase inhibition) .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., Src kinase) and correlate with experimental IC50_{50} values .
  • Mutagenesis Assays : Validate hypothesized binding interactions by mutating key residues in the target protein (e.g., ATP-binding pocket of TrkB kinase) .

Basic: What biological assays are suitable for initial screening of this compound?

Methodological Answer:

  • Kinase Inhibition : Test against kinase panels (e.g., Src, Abl) using ADP-Glo™ assays to quantify ATP competition .
  • Cytotoxicity : Evaluate IC50_{50} in cancer cell lines (e.g., leukemia HL-60) via MTT assays, referencing Cheng and Robins’ work on antitumor pyrazolopyrimidines .
  • Solubility and Stability : Assess pharmacokinetic properties using HPLC-based methods in simulated physiological buffers (pH 7.4) .

Advanced: How can in vivo pharmacokinetic challenges (e.g., CNS penetration) be addressed for this compound?

Methodological Answer:

  • LogP Optimization : Modify the N-butyl chain length to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration, as seen in CNS-penetrant analogs .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked substituents) to enhance solubility and metabolic stability .
  • In Vivo Testing : Use rodent models to measure brain-to-plasma ratios via LC-MS/MS after oral administration .

Advanced: What computational tools are effective for predicting metabolic pathways?

Methodological Answer:

  • MetaSite : Predict cytochrome P450-mediated oxidation sites based on molecular orbitals and steric accessibility .
  • GLORY : Annotate potential glucuronidation sites using quantum mechanical calculations .
  • Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: How should researchers handle discrepancies between theoretical and observed NMR data?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H^1 \text{H}-13C^{13} \text{C} couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.